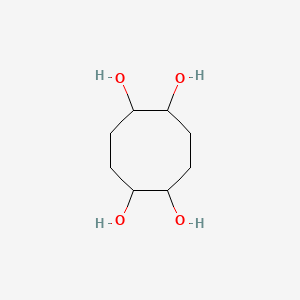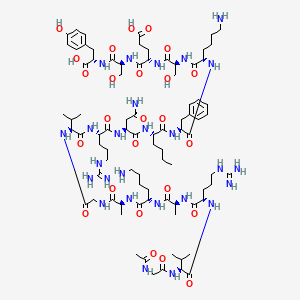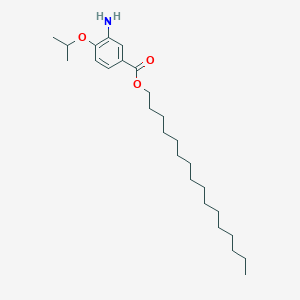
Cyclooctane-1,2,5,6-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane-1,2,5,6-tetrol is an organic compound with the molecular formula C8H16O4 It is a cycloalkane derivative characterized by a cyclooctane ring with four hydroxyl groups attached at the 1, 2, 5, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,5,6-tetrol can be synthesized through several methods. One common approach involves the dihydroxylation of 1,5-cyclooctadiene using osmium tetroxide as a catalyst. The reaction typically proceeds under mild conditions, with the addition of a co-oxidant such as N-methylmorpholine N-oxide to facilitate the formation of the tetrol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctane-1,2,5,6-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclooctane-1,2,5,6-tetraone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the tetrol into cyclooctane.
Major Products:
Oxidation: Cyclooctane-1,2,5,6-tetraone
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
Applications De Recherche Scientifique
Cyclooctane-1,2,5,6-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying hydrogen bonding interactions in biological systems.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of cyclooctane-1,2,5,6-tetrol involves its ability to participate in hydrogen bonding and other intermolecular interactions. The hydroxyl groups can form hydrogen bonds with various molecular targets, influencing the compound’s reactivity and stability. Additionally, the cyclooctane ring structure imparts unique conformational properties that affect its behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
Cyclooctane-1,2,5,6-tetrol can be compared with other cycloalkane derivatives, such as:
Cyclooctane-1,2,3,4-tetrol: Similar in structure but with hydroxyl groups at different positions, leading to different reactivity and properties.
Cyclooctane-1,5-diol: Contains only two hydroxyl groups, resulting in distinct chemical behavior and applications.
Cyclohexane-1,2,3,4-tetrol: A smaller ring size with different conformational and reactivity characteristics.
This compound stands out due to its unique combination of four hydroxyl groups and an eight-membered ring, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
36653-42-6 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
cyclooctane-1,2,5,6-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-12H,1-4H2 |
Clé InChI |
GOFSZEWOPLAOPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CCC(C1O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















